

Application Note: In Vitro Fermentation of Leucrose by Human Gut Microbiota

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Compound of Interest

Compound Name: *Leucrose*

Cat. No.: *B1674814*

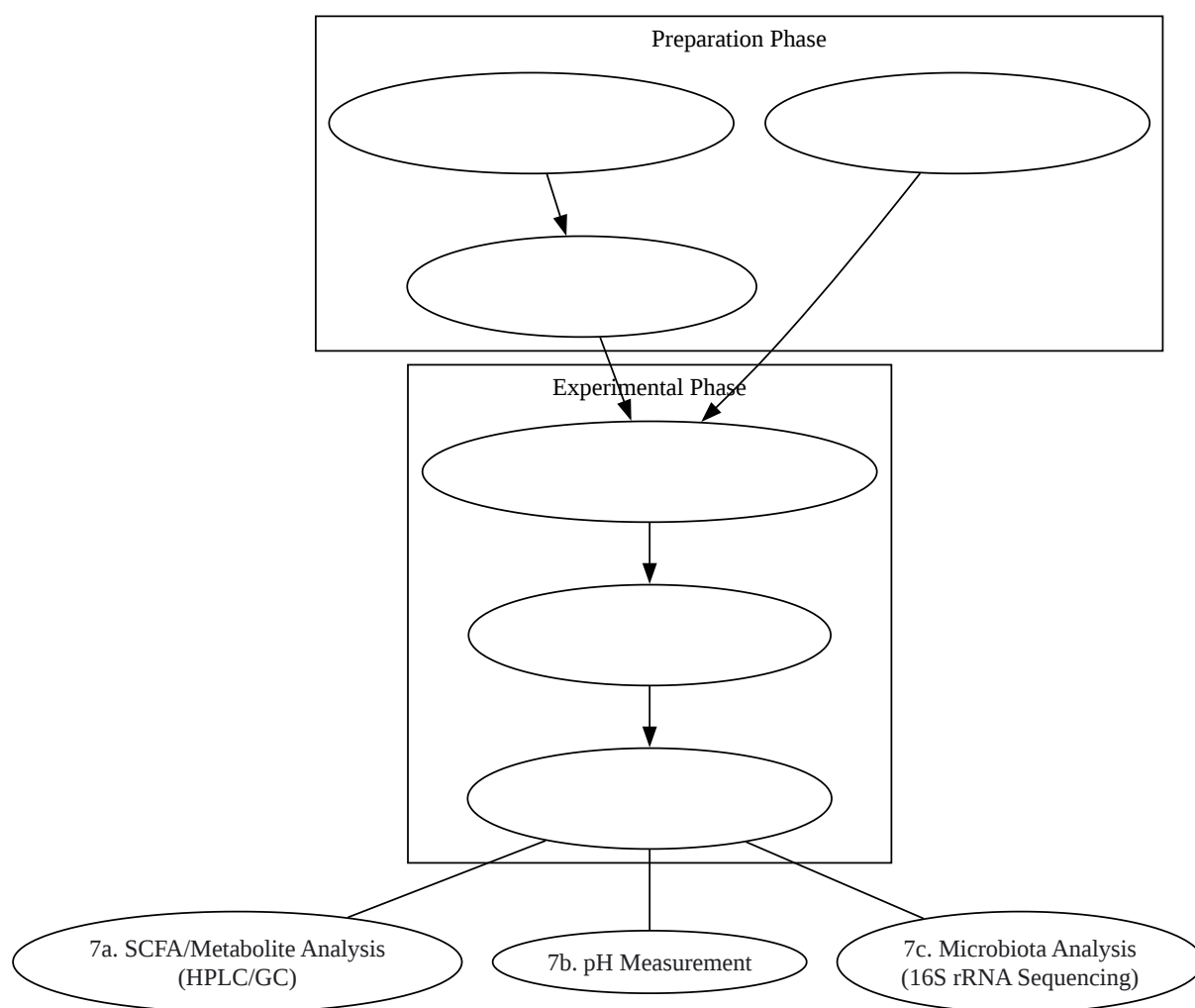
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Introduction

Leucrose, a non-cariogenic isomer of sucrose, is gaining attention as a potential prebiotic. It consists of glucose and fructose linked by an α -1,5-glycosidic bond, which makes it resistant to digestion in the upper gastrointestinal tract. This resistance allows it to reach the colon, where it can be selectively utilized by beneficial gut bacteria. In vitro fermentation models are invaluable tools for studying the prebiotic potential of substrates like **leucrose**.^{[1][2][3]} These models, which range from simple batch cultures to complex, multi-stage continuous systems, allow for controlled investigation of the direct effects of a substrate on the gut microbiota's composition and metabolic activity, independent of host factors.^{[1][4]} This document provides a detailed protocol for assessing **leucrose** fermentation using a batch culture model and summarizes the expected quantitative outcomes.

Key Metabolic Pathways & Experimental Logic

The fermentation of **leucrose** by gut microbiota involves its initial hydrolysis into glucose and fructose, followed by the conversion of these monosaccharides into various metabolites, primarily short-chain fatty acids (SCFAs). The production of SCFAs like acetate, propionate, and butyrate is a key indicator of prebiotic activity and is associated with numerous health benefits.



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Figure 1: Simplified **Leucrose** Fermentation Pathway.

Figure 2: In Vitro Batch Fermentation Workflow.

Quantitative Data Summary

The fermentation of **leucrose** is expected to selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus, and lead to the production of significant amounts of SCFAs. The tables below summarize typical data obtained from in vitro fecal fermentation studies of prebiotic oligosaccharides, providing a reference for expected outcomes with **leucrose**.

Table 1: Changes in pH and Short-Chain Fatty Acid (SCFA) Production (Based on typical results for prebiotic oligosaccharides)

Time Point	Condition	pH	Acetate (mM)	Propionate (mM)	Butyrate (mM)	Total SCFAs (mM)
0 h	Control	7.0 ± 0.1	5.2 ± 0.5	2.1 ± 0.3	2.5 ± 0.4	9.8 ± 1.0
Leucrose (1%)	7.0 ± 0.1	5.3 ± 0.6	2.0 ± 0.2	2.6 ± 0.3	9.9 ± 1.1	
24 h	Control	6.5 ± 0.2	15.1 ± 1.5	5.3 ± 0.8	6.0 ± 1.1	26.4 ± 3.0
Leucrose (1%)	5.8 ± 0.3	45.6 ± 4.1	15.2 ± 2.0	18.5 ± 2.5	79.3 ± 7.5	
48 h	Control	6.3 ± 0.2	18.2 ± 2.0	6.1 ± 1.0	7.2 ± 1.3	31.5 ± 4.1
Leucrose (1%)	5.5 ± 0.3	65.2 ± 5.5	20.1 ± 2.4	25.3 ± 3.1	110.6 ± 9.8	

Values are represented as mean ± SD. Bold values indicate expected significant changes with **leucrose** supplementation compared to the control.

Table 2: Changes in Key Bacterial Populations (log10 cells/mL)

Time Point	Condition	Bifidobacterium	Lactobacillus	Bacteroides	Clostridium
0 h	Leucrose (1%)	7.5 ± 0.4	6.8 ± 0.5	8.2 ± 0.3	6.5 ± 0.4
24 h	Leucrose (1%)	8.9 ± 0.5	7.9 ± 0.6	8.4 ± 0.4	6.3 ± 0.5
48 h	Leucrose (1%)	9.5 ± 0.6	8.3 ± 0.7	8.5 ± 0.3	6.2 ± 0.4

Values are represented as mean ± SD. Bold values indicate expected significant increases in beneficial bacteria.

Detailed Experimental Protocols

This section provides a step-by-step protocol for conducting in vitro batch fermentation of **leucrose** using human fecal slurries. All procedures must be performed under strict anaerobic conditions to maintain the viability of the gut microbiota.

1. Preparation of Fecal Inoculum

- Objective: To prepare a homogenized fecal slurry that serves as the microbial inoculum.
- Materials:
 - Fresh fecal sample (from healthy donors who have not taken antibiotics for at least 3 months).
 - Anaerobic chamber or cabinet (Gas mixture: 5% H₂, 10% CO₂, 85% N₂).
 - Sterile, anaerobic Phosphate-Buffered Saline (PBS), pH 7.0.
 - Stomacher or blender.
 - Sterile gauze or filter paper.
- Protocol:

- Transfer the fresh fecal sample (approx. 20-30 g) into the anaerobic chamber immediately after collection.
- Add the fecal sample to a sterile blender or stomacher bag.
- Prepare a 10% (w/v) slurry by adding 9 mL of anaerobic PBS for every 1 g of feces.
- Homogenize the mixture for 2-3 minutes at a medium speed until a uniform suspension is achieved.
- Filter the homogenate through several layers of sterile gauze to remove large particulate matter.
- Keep the resulting fecal slurry (inoculum) in the anaerobic chamber until use.

2. Preparation of Basal Fermentation Medium

- Objective: To prepare a nutrient-rich medium that supports the growth of a wide range of gut bacteria.
- Materials (per liter):
 - Peptone water: 2 g
 - Yeast extract: 2 g
 - NaCl: 0.1 g
 - K_2HPO_4 : 0.04 g
 - KH_2PO_4 : 0.04 g
 - $MgSO_4 \cdot 7H_2O$: 0.01 g
 - $CaCl_2 \cdot 6H_2O$: 0.01 g
 - $NaHCO_3$: 2 g
 - Tween 80: 2 mL

- Hemin solution (50 mg/L): 1 mL
- Vitamin K₁ (10 µL/mL): 0.1 mL
- Cysteine-HCl (reducing agent): 0.5 g
- Resazurin (anaerobic indicator, 0.1% w/v): 1 mL
- **Leucrose** powder.
- Protocol:
 - Dissolve all components except Cysteine-HCl and **Leucrose** in 1 liter of distilled water.
 - Boil the medium for several minutes while sparging with O₂-free N₂ gas until the resazurin indicator turns colorless, signifying anaerobic conditions.
 - Dispense the medium into fermentation vessels (e.g., 45 mL into 50 mL vessels).
 - Seal the vessels and autoclave at 121°C for 15 minutes.
 - Allow the vessels to cool inside the anaerobic chamber.
 - Just before inoculation, add Cysteine-HCl to further reduce the medium and add the test substrate (**Leucrose**) from a sterile, anaerobic stock solution to achieve the final desired concentration (e.g., 1% w/v).

3. In Vitro Fermentation Procedure

- Objective: To conduct the anaerobic fermentation of **leucrose** over a time course.
- Protocol:
 - Set up fermentation vessels inside the anaerobic chamber:
 - Control Group: 45 mL basal medium.
 - Test Group: 45 mL basal medium + **Leucrose**.

- Inoculate each vessel with 5 mL of the prepared fecal slurry (10% v/v). This is the 0 h time point. Immediately withdraw a sample for baseline analysis.
- Seal the vessels and place them in a shaking incubator or water bath set to 37°C.
- Incubate for up to 48 hours.
- Withdraw samples (e.g., 1-2 mL) at predetermined time points (e.g., 12, 24, 48 hours) under anaerobic conditions.
- For each sample, immediately measure the pH.
- Centrifuge the sample (e.g., 10,000 x g for 10 min) to pellet bacterial cells.
- Store the supernatant at -20°C for SCFA analysis.
- Store the bacterial pellet at -80°C for DNA extraction and microbiota analysis.

4. Analytical Methods

- SCFA Analysis (HPLC or GC):
 - Thaw the supernatant samples.
 - Acidify the samples (e.g., with HCl) and derivatize if necessary, following standard protocols for your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system.
 - Quantify acetate, propionate, and butyrate against a standard curve.
- Microbiota Analysis (16S rRNA Gene Sequencing):
 - Extract total genomic DNA from the bacterial pellets using a commercial kit.
 - Amplify the V3-V4 or other variable regions of the 16S rRNA gene using PCR.
 - Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).

- Process the sequencing data using a bioinformatics pipeline (e.g., QIIME2, Mothur) to determine the relative abundance of different bacterial taxa.

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